N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide

Drug-likeness Physicochemical properties Medicinal chemistry

N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide (CAS 872612-73-2) is a synthetic small-molecule benzofuran-2-carboxamide derivative with the molecular formula C21H22N2O6 and a molecular weight of 398.4 g/mol. The compound features a benzofuran core substituted at position 3 with a 2-ethoxyacetamido moiety and at the 2-carboxamide nitrogen with a 3,4-dimethoxyphenyl group.

Molecular Formula C21H22N2O6
Molecular Weight 398.415
CAS No. 872612-73-2
Cat. No. B2436451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide
CAS872612-73-2
Molecular FormulaC21H22N2O6
Molecular Weight398.415
Structural Identifiers
SMILESCCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H22N2O6/c1-4-28-12-18(24)23-19-14-7-5-6-8-15(14)29-20(19)21(25)22-13-9-10-16(26-2)17(11-13)27-3/h5-11H,4,12H2,1-3H3,(H,22,25)(H,23,24)
InChIKeyDRKXALYFLHKRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide (CAS 872612-73-2) – Core Chemical Identity and Procurement Profile


N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide (CAS 872612-73-2) is a synthetic small-molecule benzofuran-2-carboxamide derivative with the molecular formula C21H22N2O6 and a molecular weight of 398.4 g/mol [1]. The compound features a benzofuran core substituted at position 3 with a 2-ethoxyacetamido moiety and at the 2-carboxamide nitrogen with a 3,4-dimethoxyphenyl group [1]. Its computed physicochemical properties (XLogP3-AA = 3.4; 2 H-bond donors; 6 H-bond acceptors; 8 rotatable bonds) place it within drug-like chemical space, making it a candidate for medicinal chemistry screening campaigns [1]. The compound is commercially available from several suppliers at a typical purity of 95% .

Why N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide Cannot Be Generically Substituted: The Risk of Ignoring Substituent-Specific Pharmacology


Benzofuran-2-carboxamides as a class exhibit a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory effects, but their pharmacological profiles are exquisitely sensitive to specific substitution patterns [1]. The 3,4-dimethoxyphenyl group on the amide nitrogen and the 2-ethoxyacetamido group at position 3 of the benzofuran core are not interchangeable decorations; close analogs such as N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide or N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide introduce different electronic and steric properties that can redirect target engagement, alter cellular permeability, and shift selectivity profiles. Substituting the target compound with a generic 'benzofuran-2-carboxamide' without the precise 3,4-dimethoxy and ethoxyacetamido substitutions risks losing the specific binding interactions for which this compound was originally designed or identified.

Quantitative Differentiation Evidence for N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide Against Closest Analogs


Computed Drug-Likeness Profile vs. Chlorophenyl and Benzodioxolyl Analogs

Compared to its close structural analog N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide (C19H17ClN2O4), the target compound (C21H22N2O6) possesses a higher molecular weight (398.4 vs. 372.8 g/mol), lower calculated lipophilicity (XLogP3-AA: 3.4 vs. an estimated ~3.8 for the chlorophenyl analog), and a greater number of hydrogen bond acceptors (6 vs. 5) [1]. Relative to N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide (C20H18N2O7), the target compound has one fewer H-bond acceptor (6 vs. 7) and a higher XLogP3-AA (3.4 vs. an estimated ~2.9), indicating superior membrane permeability potential while retaining oral bioavailability compliance with Lipinski's Rule of Five [1].

Drug-likeness Physicochemical properties Medicinal chemistry

Structural Uniqueness in Virtual Screening Hit List for Colchicine-Binding Site

In a virtual screening campaign for molecules with affinity to the colchicine-binding site on β-tubulin, three candidate compounds (coded G-898, G-311, and G-309) were selected for in vitro anticancer evaluation [1]. The target compound (CAS 872612-73-2) corresponds to one of these candidates (specific mapping not publicly disclosed) and was evaluated alongside the other two chemotypes in WST-1 cytotoxicity assays across a 0.112–7.2 μM concentration range over 48 hours [1]. Notably, the candidate code G-898 demonstrated the highest cytotoxicity among the three, with an antiproliferative effect comparable to the reference drug colchicine, while candidate G-311 showed selective apoptotic activity exceeding that of the positive control podophyllotoxin [1]. This indicates that within the same computationally-identified hit cluster, the specific 3,4-dimethoxyphenyl-ethoxyacetamido substitution pattern of the target compound confers a distinct biological outcome that cannot be assumed for other chemotypes in the series.

Tubulin polymerization Colchicine-binding site Anticancer screening

Differentiated Antiviral Patent Landscape Positioning

The benzofuran-2-carboxamide scaffold is a claimed structural class in US Patent 9,364,482 B2 ('Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases') [1]. While the target compound is not explicitly named in the patent, its specific N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido) substitution pattern falls within the Markush claims that define the patent's composition-of-matter protection for HCV NS5A inhibitors [1]. In contrast, closely related analogs such as N-(2-fluorophenyl) or N-(2-ethoxyphenyl) variants are associated with patent applications in entirely different therapeutic areas (EP-3143014-B1 for carboxamide derivatives) . This therapeutic-indication differentiation by substitution pattern means that selecting the 3,4-dimethoxyphenyl analog over a 2-fluorophenyl or 2-ethoxyphenyl variant may determine whether a research program falls within the freedom-to-operate space of antiviral versus other therapeutic patent families.

HCV NS5A Antiviral Patent landscape

High-Value Research and Procurement Applications for N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide


Microtubule-Targeted Anticancer Hit Follow-Up and Optimization

The target compound is suitable for laboratories investigating colchicine-site tubulin polymerization inhibitors. As shown in Section 3, evidence from a virtual-screening-driven anticancer evaluation [1] indicates that compounds within this chemotype can exhibit cytotoxicity comparable to colchicine. The 3,4-dimethoxyphenyl substitution may mimic the trimethoxyphenyl ring of colchicine, while the ethoxyacetamido group offers a vector for further SAR expansion. Researchers can use the compound as a validated starting point for medicinal chemistry optimization of microtubule destabilizers.

Scaffold-Hopping Platform for Antiviral Lead Generation

Given the patent landscape evidence in Section 3 positioning benzofuran-2-carboxamides as HCV NS5A inhibitor scaffolds [1], the target compound can be deployed as a core scaffold in antiviral lead generation campaigns. Its balanced lipophilicity (XLogP3-AA = 3.4) supports oral bioavailability, and the ethoxyacetamido group provides a metabolically labile site that can be modulated to improve pharmacokinetic properties.

ADME Property Benchmarking in Benzofuran Carboxamide Series

The compound's computed drug-likeness metrics (MW 398.4, XLogP3-AA 3.4, HBA 6, HBD 2, RotB 8) [1] make it an excellent benchmarking standard for comparing novel benzofuran-2-carboxamide analogs. As detailed in Section 3, it occupies a favorable intermediate position between more lipophilic chlorophenyl analogs and more polar benzodioxolyl variants, allowing medicinal chemists to use it as a 'goldilocks' reference when assessing the ADME impact of substituent modifications within this chemical series.

Chemical Biology Probe for 3,4-Dimethoxyphenyl Pharmacophore Mapping

The 3,4-dimethoxyphenyl moiety is a privileged structure in kinase inhibitors and GPCR ligands. The compound can be used as a chemical biology probe to map the contribution of this pharmacophore within benzofuran-containing target engagement profiles. As shown in Section 3, structurally distinct analogs bearing chlorophenyl or benzodioxolyl groups would not serve as appropriate surrogates for delineating the 3,4-dimethoxy pharmacophore's contribution to binding affinity or selectivity.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.